molecular formula C9H11N3OS B14868653 2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde

2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde

Cat. No.: B14868653
M. Wt: 209.27 g/mol
InChI Key: HXQJLHHVUXEQQH-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methylthio group and the carbaldehyde functional group makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde under acidic conditions, followed by cyclization and introduction of the methylthio group . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing kinase inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the pyrimidine ring allows it to interact with nucleic acids and proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde is unique due to its fused ring structure and the presence of both a methylthio group and a carbaldehyde group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carbaldehyde

InChI

InChI=1S/C9H11N3OS/c1-14-9-11-7-2-3-10-4-6(7)8(5-13)12-9/h5,10H,2-4H2,1H3

InChI Key

HXQJLHHVUXEQQH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CNCC2)C(=N1)C=O

Origin of Product

United States

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